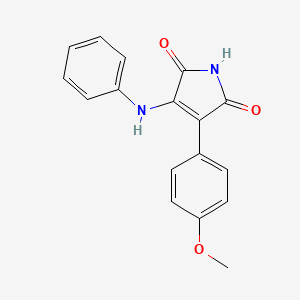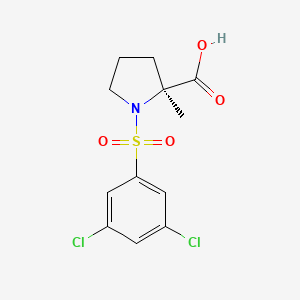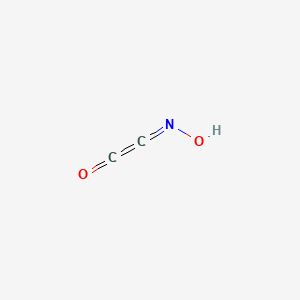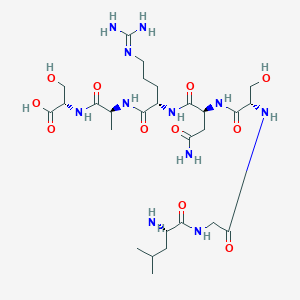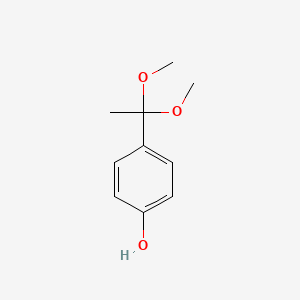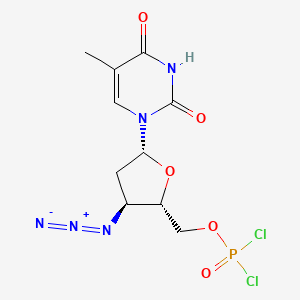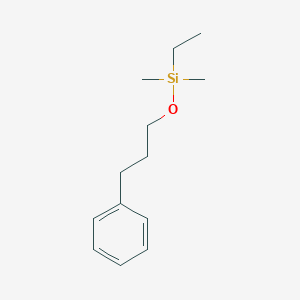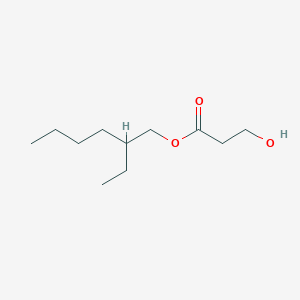![molecular formula C18H16O3S B14259841 1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one CAS No. 215173-03-8](/img/structure/B14259841.png)
1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one is a complex organic compound with a unique structure that includes an oxirane (epoxide) ring and a thioxanthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one typically involves multiple steps. One common method includes the reaction of thioxanthone with epichlorohydrin in the presence of a base to form the oxirane ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can target the thioxanthene core, modifying its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one involves its interaction with molecular targets through the oxirane ring and thioxanthene core. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thioxanthene core can interact with specific receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7-Dimethyl-2-(2-(oxiran-2-yl-methoxy)ethyl)-3-oxatricyclo[4.1.1.02,4]octane : Contains an oxirane ring and a tricyclic core .
(S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Similar in structure but with a chromenone core instead of thioxanthene.
Uniqueness
1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one is unique due to its combination of an oxirane ring and a thioxanthene core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
215173-03-8 |
|---|---|
Formule moléculaire |
C18H16O3S |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1,3-dimethyl-2-(oxiran-2-ylmethoxy)thioxanthen-9-one |
InChI |
InChI=1S/C18H16O3S/c1-10-7-15-16(11(2)18(10)21-9-12-8-20-12)17(19)13-5-3-4-6-14(13)22-15/h3-7,12H,8-9H2,1-2H3 |
Clé InChI |
IARKCUNANJTUAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1OCC3CO3)C)C(=O)C4=CC=CC=C4S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



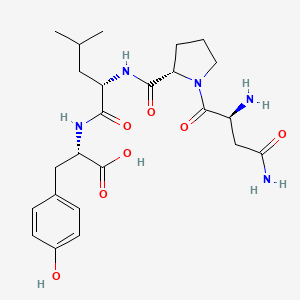
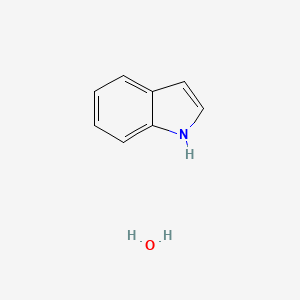
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
